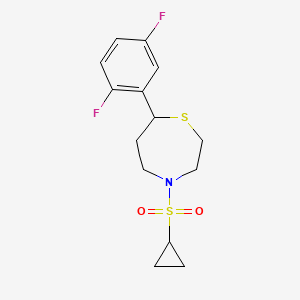

4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Description

4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS: 1706059-14-4) is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

- A 2,5-difluorophenyl substituent at the 7-position, which enhances lipophilicity and may influence target binding through fluorine’s electronegativity.

Thiazepane derivatives are of interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes or receptors. The sulfonyl group in this compound may improve aqueous solubility compared to non-polar analogs, while the difluorophenyl moiety could enhance metabolic stability .

Properties

IUPAC Name |

4-cyclopropylsulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2S2/c15-10-1-4-13(16)12(9-10)14-5-6-17(7-8-20-14)21(18,19)11-2-3-11/h1,4,9,11,14H,2-3,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBWIKAITJSENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride and a base such as triethylamine.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using 2,5-difluorophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of 4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Compound A: 4-(2H-1,3-Benzodioxole-5-Carbonyl)-7-(2,5-Difluorophenyl)-1,4-Thiazepane

- Key Difference : Replaces the cyclopropanesulfonyl group with a benzodioxole-carbonyl moiety.

- The carbonyl group may reduce solubility compared to the sulfonyl group due to decreased polarity.

Compound B: 7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione

- Key Differences :

- Substitutes the 2,5-difluorophenyl group with a 2-fluorophenyl ring.

- Replaces the sulfonyl group with a 1-(4-fluorophenyl)cyclopropanecarbonyl substituent.

- Incorporates a 1,1-dione (sulfone) group in the thiazepane ring.

- Impact: The monofluorophenyl group reduces steric and electronic effects compared to the difluorophenyl analog. The cyclopropanecarbonyl group introduces a fluorinated aromatic system, which may enhance target selectivity.

Physicochemical and Computational Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₈F₂NO₂S₂ | C₂₀H₁₇F₂NO₃S | C₂₂H₁₈F₂NO₄S |

| Molecular Weight (g/mol) | 396.45 | 397.42 | 454.44 |

| LogP (Calc.) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~4.1 (highest lipophilicity) |

| Hydrogen Bond Donors | 1 (NH in thiazepane) | 1 | 0 |

| Hydrogen Bond Acceptors | 5 (sulfonyl, thiazepane N) | 5 (carbonyl, benzodioxole O) | 6 (carbonyl, dione O) |

Key Observations :

- The target compound’s cyclopropanesulfonyl group lowers LogP compared to Compound A’s benzodioxole-carbonyl, favoring better solubility.

- The absence of hydrogen bond donors in Compound B may reduce interactions with polar biological targets .

Biological Activity

4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a synthetic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazepane ring, characterized by the presence of both sulfur and nitrogen atoms, and is further modified with cyclopropanesulfonyl and difluorophenyl groups. These modifications enhance its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 4-cyclopropanesulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane. The molecular formula is with a molecular weight of approximately 303.42 g/mol. Its unique structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The functional groups present allow for the formation of various interactions including hydrogen bonds and hydrophobic interactions, which can modulate the activity of these biological targets.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Research Findings

- Antitumor Activity : Thiazepane derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antidiabetic Properties : Some studies suggest that thiazepane compounds can improve insulin sensitivity and glucose uptake in cells.

- Antimicrobial Effects : Research has indicated that thiazepane derivatives possess antimicrobial properties against various pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane, it is beneficial to compare it with other related compounds:

| Compound Name | IUPAC Name | Key Features |

|---|---|---|

| 7-(2-Chlorophenyl)-1,4-thiazepane | 7-(2-chlorophenyl)-1,4-thiazepane | Contains a chlorine substituent instead of fluorine |

| 4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | 4-cyclopropanesulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane | Features a cyclopropanesulfonyl group |

| 7-(Phenyl)-1,4-thiazepane | 7-phenyl-1,4-thiazepane | Lacks fluorine substituents but retains thiazepane structure |

This table highlights how the presence of fluorine and specific functional groups can influence the biological activity and chemical properties of thiazepane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.